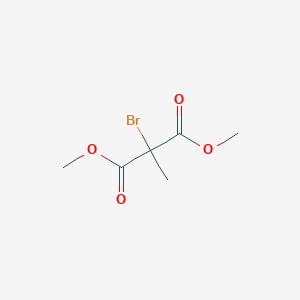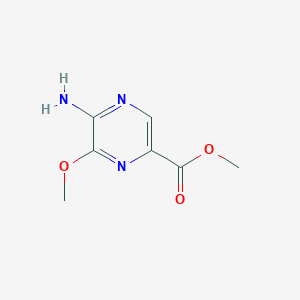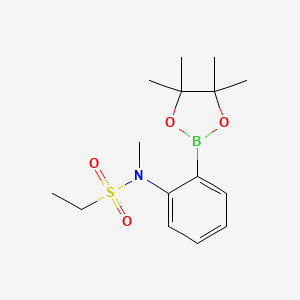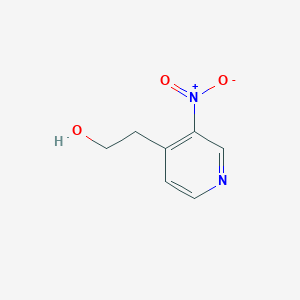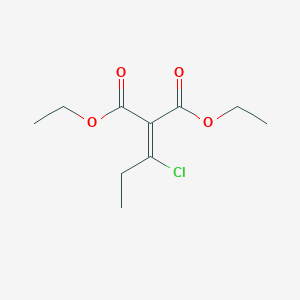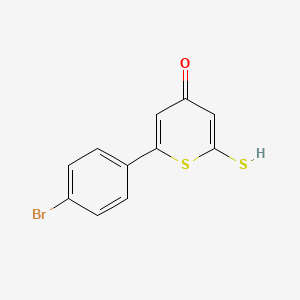![molecular formula C11H8N4O2 B8403455 5-(1H-imidazole-1-carbonyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B8403455.png)
5-(1H-imidazole-1-carbonyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1H-imidazole-1-carbonyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one is a compound that belongs to the class of imidazole derivatives Imidazole and its derivatives are known for their wide range of applications in various fields, including medicinal chemistry, organic synthesis, and material science
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1H-imidazole-1-carbonyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one typically involves the reaction of imidazole with benzoimidazole derivatives under specific conditions. One common method involves the use of carbonyldiimidazole (CDI) as a coupling reagent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the CDI .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
5-(1H-imidazole-1-carbonyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imidazole ring acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction may produce reduced imidazole derivatives.
科学研究应用
5-(1H-imidazole-1-carbonyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or catalytic activity
作用机制
The mechanism of action of 5-(1H-imidazole-1-carbonyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s imidazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity .
相似化合物的比较
Similar Compounds
Carbonyldiimidazole (CDI): Used as a coupling reagent in peptide synthesis.
Benzimidazole: Known for its antifungal and antiparasitic properties.
Imidazole: A versatile building block in organic synthesis.
Uniqueness
5-(1H-imidazole-1-carbonyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one is unique due to its combined structural features of both imidazole and benzoimidazole rings.
属性
分子式 |
C11H8N4O2 |
|---|---|
分子量 |
228.21 g/mol |
IUPAC 名称 |
5-(imidazole-1-carbonyl)-1,3-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C11H8N4O2/c16-10(15-4-3-12-6-15)7-1-2-8-9(5-7)14-11(17)13-8/h1-6H,(H2,13,14,17) |
InChI 键 |
KLOIHRRSXLOQPS-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1C(=O)N3C=CN=C3)NC(=O)N2 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
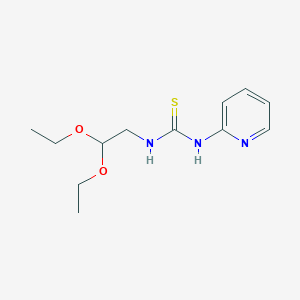
![N-[5-(3,5-Difluoro-benzyl)-1H-indazol-3-yl]-4-(4-methyl-piperazine-1-carbonyl)-2-nitro-benzamide](/img/structure/B8403380.png)
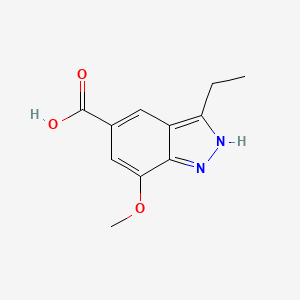
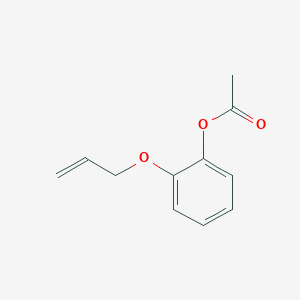
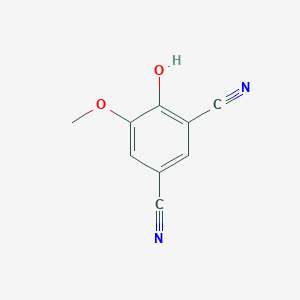
![6,7-Dichloro-5-hydroxy-2-isobutylbenzo[b]thiophene](/img/structure/B8403407.png)
![(+/-)-4-(2,3-Dihydro-benzo[1,4]dioxin-2-yl)-benzaldehyde](/img/structure/B8403414.png)
